molecular formula C13H12N2O3 B14520898 N-Methyl-3-(4-nitrophenoxy)aniline CAS No. 62988-17-4

N-Methyl-3-(4-nitrophenoxy)aniline

Cat. No.: B14520898
CAS No.: 62988-17-4
M. Wt: 244.25 g/mol
InChI Key: NTZAGQUESSBVMD-UHFFFAOYSA-N
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Description

N-Methyl-3-(4-nitrophenoxy)aniline is an organic compound that features a methyl group attached to the nitrogen atom of an aniline structure, with a nitrophenoxy group attached to the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(4-nitrophenoxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(4-nitrophenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or nitro derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-Methyl-3-(4-nitrophenoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-3-(4-nitrophenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-(4-nitrophenoxy)aniline is unique due to the presence of both a methyl group and a nitrophenoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62988-17-4

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-methyl-3-(4-nitrophenoxy)aniline

InChI

InChI=1S/C13H12N2O3/c1-14-10-3-2-4-13(9-10)18-12-7-5-11(6-8-12)15(16)17/h2-9,14H,1H3

InChI Key

NTZAGQUESSBVMD-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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